molecular formula C17H12Cl2N2O B1326590 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1020149-18-1

1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1326590
CAS No.: 1020149-18-1
M. Wt: 331.2 g/mol
InChI Key: SCKGCVDNLCMTTB-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a dichlorobenzyl group attached to a pyrazole ring, which is further substituted with a phenyl group and a carbaldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of 2,6-dichlorobenzyl chloride: This can be achieved by the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst.

    Synthesis of 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole: The 2,6-dichlorobenzyl chloride is reacted with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.

    Introduction of the carbaldehyde group: The final step involves the formylation of the pyrazole ring using a formylating agent such as Vilsmeier-Haack reagent to introduce the carbaldehyde group at the 4-position of the pyrazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

1-(2,6-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Condensation: The carbaldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include carboxylic acids, primary alcohols, substituted benzyl derivatives, and various condensation products.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1-(2,6-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(2,6-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbaldehyde group, which may affect its reactivity and biological activity.

    1-(2,6-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-methanol: This compound has a primary alcohol group instead of a carbaldehyde group, which may influence its solubility and pharmacokinetic properties.

    1-(2,6-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-hydrazone: This compound has a hydrazone group instead of a carbaldehyde group, which may alter its stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.

Biological Activity

1-(2,6-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound that belongs to the pyrazole class of chemicals, known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial, antioxidant, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the Vilsmeier-Haack reaction. This method allows for the introduction of aldehyde functionalities into pyrazole derivatives. The compound can be characterized using various spectroscopic techniques including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against several bacterial strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results are summarized in Table 1.

Compound Concentration (mg/mL) Zone of Inhibition (mm) Reference Drug
This compound118Ampicillin
Control-0-

The compound exhibited significant antibacterial activity with a zone of inhibition comparable to standard antibiotics like ampicillin .

Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays such as DPPH radical scavenging, nitric oxide scavenging, and hydroxyl radical scavenging. The results indicated that the compound demonstrated potent antioxidant activity, particularly at higher concentrations.

Assay Type IC50 Value (µg/mL) Standard Drug Standard IC50 (µg/mL)
DPPH Scavenging25Ascorbic Acid30
Nitric Oxide Scavenging20Quercetin25

These findings suggest that the compound may serve as a potential antioxidant agent in therapeutic applications .

Anti-inflammatory Activity

The anti-inflammatory activity was evaluated using in vitro models where the compound was tested against inflammatory markers such as TNF-α and IL-6. The results showed that it significantly inhibited these markers, indicating strong anti-inflammatory potential.

Compound Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
This compound107580
Diclofenac Sodium107686

This suggests that the compound could be further developed as an anti-inflammatory agent comparable to existing drugs like diclofenac .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in various biological assays. For instance, a study indicated that derivatives similar to this compound exhibited significant activity against multiple bacterial strains and inflammatory pathways . These findings underscore the therapeutic potential of pyrazoles in treating infections and inflammatory diseases.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c18-15-7-4-8-16(19)14(15)10-21-9-13(11-22)17(20-21)12-5-2-1-3-6-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKGCVDNLCMTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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